molecular formula C10H13ClFN B2362223 (5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride CAS No. 1415750-29-6

(5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride

Cat. No.: B2362223
CAS No.: 1415750-29-6
M. Wt: 201.67
InChI Key: UINPEAKRZUVJIM-UHFFFAOYSA-N
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Description

(5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride: is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the indene ring, a methanamine group at the 1-position, and a hydrochloride salt form. Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride typically involves the following steps:

    Reduction: The reduction of the indene ring to form the dihydroindene structure is commonly carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can further reduce the dihydroindene ring to form fully saturated indane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and alkyl halides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indene ring.

    Reduction: Fully saturated indane derivatives.

    Substitution: Substituted methanamine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Biological Probes: The compound is used as a probe in biological studies to investigate enzyme activities and receptor interactions.

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.

Medicine:

    Therapeutic Agents: The compound and its derivatives are investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

Industry:

    Agricultural Chemicals: It is used as an intermediate in the synthesis of agrochemicals.

    Material Science: The compound is employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The methanamine group plays a crucial role in the compound’s interaction with biological macromolecules, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

    (5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine: This compound has an additional fluorine atom at the 7-position, which may alter its biological activity and chemical properties.

    ®-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: This enantiomeric form may exhibit different pharmacological effects compared to the racemic mixture.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom at the 5-position enhances the compound’s stability and binding affinity.

    Methanamine Group: The methanamine group contributes to the compound’s biological activity and pharmacokinetic properties.

    Hydrochloride Salt Form: The hydrochloride salt form improves the compound’s solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(5-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINPEAKRZUVJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CN)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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